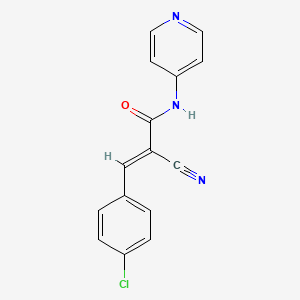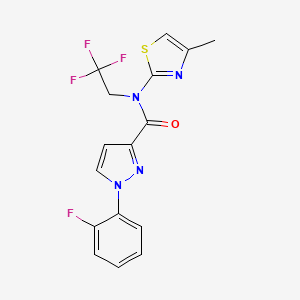
(E)-3-(4-Chlorophenyl)-2-cyano-N-pyridin-4-ylprop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(4-Chlorophenyl)-2-cyano-N-pyridin-4-ylprop-2-enamide, also known as CCPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CCPA is a selective agonist for the adenosine A1 receptor, which is involved in various physiological and pathological processes.
Mecanismo De Acción
(E)-3-(4-Chlorophenyl)-2-cyano-N-pyridin-4-ylprop-2-enamide's mechanism of action involves its selective agonism of the adenosine A1 receptor, which is a G protein-coupled receptor that is widely distributed throughout the body. Activation of the adenosine A1 receptor leads to various downstream effects, including inhibition of adenylate cyclase, opening of potassium channels, and inhibition of calcium channels. These effects ultimately lead to the neuroprotective, anti-inflammatory, and anti-oxidant properties observed with (E)-3-(4-Chlorophenyl)-2-cyano-N-pyridin-4-ylprop-2-enamide.
Biochemical and Physiological Effects:
(E)-3-(4-Chlorophenyl)-2-cyano-N-pyridin-4-ylprop-2-enamide's selective agonism of the adenosine A1 receptor has been shown to have various biochemical and physiological effects. In animal models of ischemia-reperfusion injury, (E)-3-(4-Chlorophenyl)-2-cyano-N-pyridin-4-ylprop-2-enamide has been shown to reduce neuronal damage and improve cognitive function. (E)-3-(4-Chlorophenyl)-2-cyano-N-pyridin-4-ylprop-2-enamide has also been shown to have anti-inflammatory and anti-oxidant properties, reducing oxidative stress and inflammation in various disease models. Additionally, (E)-3-(4-Chlorophenyl)-2-cyano-N-pyridin-4-ylprop-2-enamide has been shown to have potential applications in the treatment of epilepsy and Parkinson's disease, further highlighting its potential therapeutic benefits.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(E)-3-(4-Chlorophenyl)-2-cyano-N-pyridin-4-ylprop-2-enamide's selective agonism of the adenosine A1 receptor makes it a valuable tool for studying the role of this receptor in various physiological and pathological processes. (E)-3-(4-Chlorophenyl)-2-cyano-N-pyridin-4-ylprop-2-enamide's high selectivity for the adenosine A1 receptor also reduces the potential for off-target effects, improving the specificity of experiments. However, (E)-3-(4-Chlorophenyl)-2-cyano-N-pyridin-4-ylprop-2-enamide's low solubility in aqueous solutions and potential toxicity at high concentrations may limit its use in certain experiments.
Direcciones Futuras
There are numerous future directions for (E)-3-(4-Chlorophenyl)-2-cyano-N-pyridin-4-ylprop-2-enamide research, including further exploration of its potential therapeutic applications in various diseases. Additionally, the development of more efficient synthesis methods and modifications of (E)-3-(4-Chlorophenyl)-2-cyano-N-pyridin-4-ylprop-2-enamide's chemical structure may improve its potency and selectivity. Further studies on (E)-3-(4-Chlorophenyl)-2-cyano-N-pyridin-4-ylprop-2-enamide's mechanism of action and downstream effects may also provide valuable insights into the role of the adenosine A1 receptor in various physiological and pathological processes.
Métodos De Síntesis
The synthesis of (E)-3-(4-Chlorophenyl)-2-cyano-N-pyridin-4-ylprop-2-enamide involves the reaction of 4-chlorobenzaldehyde with malononitrile and pyridine-4-carboxaldehyde in the presence of a base catalyst. The resulting product is then subjected to a Knoevenagel condensation reaction with ethyl cyanoacetate to form the final product, (E)-3-(4-Chlorophenyl)-2-cyano-N-pyridin-4-ylprop-2-enamide. The synthesis of (E)-3-(4-Chlorophenyl)-2-cyano-N-pyridin-4-ylprop-2-enamide has been optimized and improved over the years, resulting in higher yields and purity.
Aplicaciones Científicas De Investigación
(E)-3-(4-Chlorophenyl)-2-cyano-N-pyridin-4-ylprop-2-enamide has been extensively studied for its potential therapeutic applications in various diseases, including ischemia-reperfusion injury, Parkinson's disease, and epilepsy. (E)-3-(4-Chlorophenyl)-2-cyano-N-pyridin-4-ylprop-2-enamide's selective agonism of the adenosine A1 receptor has been shown to have neuroprotective effects, reducing neuronal damage and improving cognitive function in animal models of these diseases. (E)-3-(4-Chlorophenyl)-2-cyano-N-pyridin-4-ylprop-2-enamide has also been shown to have anti-inflammatory and anti-oxidant properties, which further contribute to its potential therapeutic applications.
Propiedades
IUPAC Name |
(E)-3-(4-chlorophenyl)-2-cyano-N-pyridin-4-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O/c16-13-3-1-11(2-4-13)9-12(10-17)15(20)19-14-5-7-18-8-6-14/h1-9H,(H,18,19,20)/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHHCELCBZQQEPI-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C(C#N)C(=O)NC2=CC=NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C(\C#N)/C(=O)NC2=CC=NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(4-Chlorophenyl)-2-cyano-N-pyridin-4-ylprop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3R)-N-[1-[3-(trifluoromethyl)phenyl]pyrazol-3-yl]oxolane-3-carboxamide](/img/structure/B7683345.png)
![(2S)-N-[2-(3-phenyl-1H-1,2,4-triazol-5-yl)ethyl]oxolane-2-carboxamide](/img/structure/B7683349.png)
![N-[(1R,2S)-2-(3-chlorophenyl)cyclopropyl]-1H-pyrazole-5-carboxamide](/img/structure/B7683351.png)
![5-[(3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl]-3-methyl-1,2,4-thiadiazole](/img/structure/B7683359.png)
![1-[(E)-pyridin-4-ylmethylideneamino]imidazolidine-2,4-dione](/img/structure/B7683372.png)
![5-chloro-2-[[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]methylamino]-N-methylbenzamide](/img/structure/B7683373.png)
![rac-tert-butyl N-[(1R,2R)-2-formyl-2-methylcyclopentyl]carbamate](/img/structure/B7683384.png)
![[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl] (E)-3-(furan-2-yl)-2-(5-phenyltetrazol-1-yl)prop-2-enoate](/img/structure/B7683392.png)
![[2-[(3-methoxyphenyl)methylamino]-2-oxoethyl] (Z)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoate](/img/structure/B7683401.png)

![ethyl 2-[[2-[(Z)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoyl]oxyacetyl]amino]-4-ethyl-5-methylthiophene-3-carboxylate](/img/structure/B7683413.png)
![ethyl (Z)-2-cyano-3-[4-[[2-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]phenyl]acetyl]amino]phenyl]prop-2-enoate](/img/structure/B7683420.png)
![4-[(2-oxo-3,4-dihydro-1H-quinoline-6-carbonyl)amino]butanoic acid](/img/structure/B7683433.png)
![(2S)-1-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetyl]pyrrolidine-2-carboxylic acid](/img/structure/B7683441.png)